molecular formula C16H19BrN2O4 B3029292 Boc-7-Bromo-L-tryptophan CAS No. 612484-55-6

Boc-7-Bromo-L-tryptophan

Cat. No.: B3029292
CAS No.: 612484-55-6
M. Wt: 383.24 g/mol
InChI Key: XQVLODKGIHVFTP-LBPRGKRZSA-N
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Description

Boc-7-Bromo-L-tryptophan is a chemical compound with the CAS Number: 612484-55-6 . It has a molecular weight of 383.24 and its IUPAC name is (2S)-3-(7-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, brominated compounds like 7-bromo-L-tryptophan have been produced using fermentative processes . These processes involve recombinant Corynebacterium glutamicum strains expressing the genes for the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes .


Molecular Structure Analysis

The linear formula of this compound is C16H19BRN2O4 . The InChI code is 1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 383.24 .

Scientific Research Applications

Modular Synthesis Using Enzymatic Halogenation

The synthesis of Boc-7-Bromo-L-tryptophan and related derivatives can be achieved through a combination of biocatalytic halogenation and chemocatalytic reactions. A study by Frese et al. (2016) demonstrated a method combining enzymatic halogenation of L-tryptophan with subsequent Suzuki–Miyaura cross‐coupling reactions. This process involves regioselective incorporation of bromo substituent by tryptophan halogenases and is effective for producing various aryl-substituted tryptophan derivatives for applications like peptide synthesis (Frese et al., 2016).

Synthesis for Bioactive Natural Compounds

This compound is an important precursor in synthesizing bioactive natural compounds. Mollica et al. (2011) reported an efficient pathway for synthesizing 5,6-dibromo-tryptophan derivatives, which find relevance in a variety of highly bioactive natural compounds (Mollica et al., 2011).

Fermentative Bromination Process

Veldmann et al. (2019) explored the fermentative production of 7-Br-Trp using Corynebacterium glutamicum. This process is significant for the large-scale synthesis of brominated compounds like 7-Bromo-L-tryptophan, which have applications in agriculture, food, and pharmaceutical industries (Veldmann et al., 2019).

Drug Delivery Applications

Nα-Boc-L-tryptophan has been used in the synthesis of amphiphilic triblock copolymers for potential drug delivery applications. Voda et al. (2016) demonstrated that these copolymers, synthesized through ring-opening polymerization, show promise in controlling drug release due to their self-assembly behavior and secondary structure formation (Voda et al., 2016).

Fluorescent Cationic Chiral Polymers

The incorporation of chiral tryptophan moieties in methacrylate monomers, as studied by Roy et al. (2013), can lead to the production of biocompatible fluorescent cationic chiral polymers. These polymers exhibit smart pH-responsiveness and are suitable for applications like siRNA delivery (Roy et al., 2013).

Properties

IUPAC Name

(2S)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVLODKGIHVFTP-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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